4-Chloro-2,5-difluoroaniline CAS number and properties
4-Chloro-2,5-difluoroaniline CAS number and properties
An In-depth Technical Guide to 4-Chloro-2,5-difluoroaniline for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-Chloro-2,5-difluoroaniline. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, applications, and analytical characterization, grounded in established chemical principles and field-proven methodologies.
4-Chloro-2,5-difluoroaniline is a halogenated aromatic amine that serves as a critical structural motif and intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the specific arrangement of electron-withdrawing halogen substituents on the aniline ring, which modulates the reactivity of both the aromatic system and the amino group. This unique electronic profile makes it a valuable building block for creating targeted molecules in the pharmaceutical and agrochemical industries.
The core identification and physicochemical data for 4-Chloro-2,5-difluoroaniline are summarized below. It is important to note that while many properties are well-documented, experimental data for thermal properties like melting and boiling points are not consistently reported across commercial suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 2613-30-1 | [1][2] |
| Molecular Formula | C₆H₄ClF₂N | [1][3] |
| Molecular Weight | 163.55 g/mol | [3] |
| IUPAC Name | 4-chloro-2,5-difluoroaniline | [2] |
| Synonyms | 4-Chloro-2,5-difluorophenylamine | [3] |
| Appearance | Solid (typically crystalline) | [1] |
| Purity | ≥98% (typical commercial grade) | [2][3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |
| Predicted LogP | 2.20 | [3] |
Synthesis, Reactivity, and Mechanistic Considerations
The synthesis of substituted anilines like 4-Chloro-2,5-difluoroaniline typically involves the reduction of a corresponding nitroaromatic precursor. This transformation is one of the most fundamental and reliable reactions in organic synthesis.
Proposed Synthetic Pathway
A logical and industrially scalable approach to synthesizing 4-Chloro-2,5-difluoroaniline is the catalytic hydrogenation of 1-chloro-2,5-difluoro-4-nitrobenzene. This method is highly efficient and selective for the reduction of the nitro group without affecting the halogen substituents, a principle demonstrated in the synthesis of analogous compounds.[4][5]
The key steps are:
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Nitration: Introduction of a nitro group onto a 1-chloro-2,5-difluorobenzene ring.
-
Reduction: Selective reduction of the nitro group to an amine.
Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel. This is often the cleanest and most efficient method.[4]
-
Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
The following diagram illustrates the catalytic hydrogenation pathway.
Caption: Proposed synthesis of 4-Chloro-2,5-difluoroaniline.
Reactivity Profile
The chemical behavior of 4-Chloro-2,5-difluoroaniline is governed by the interplay between the nucleophilic amino group (-NH₂) and the electron-deficient aromatic ring.
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Amino Group Reactivity: The -NH₂ group is a nucleophile and a base, although its basicity is significantly reduced by the strong electron-withdrawing effects of the two fluorine and one chlorine atoms. It readily undergoes reactions typical of primary anilines, such as diazotization, acylation, and alkylation. These reactions are fundamental to its use as a synthetic intermediate.
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Aromatic Ring Reactivity: The halogen substituents deactivate the ring towards electrophilic aromatic substitution. The directing effects are complex, but substitution is generally disfavored due to the deactivated nature of the ring. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present.
Applications in Drug Discovery and Agrochemicals
The true value of 4-Chloro-2,5-difluoroaniline lies in its role as a specialized building block. The 4-chloro-2,5-difluorophenyl moiety is incorporated into larger, more complex molecules to fine-tune their biological activity, metabolic stability, and pharmacokinetic properties.
-
Pharmaceutical Development: Halogenated anilines are prevalent in medicinal chemistry. Fluorine, in particular, is often used to block metabolic oxidation sites, increase binding affinity, and modulate pKa. This compound serves as a key starting material for the synthesis of various therapeutic agents, including kinase inhibitors for oncology. For instance, anilines with similar substitution patterns are used in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, which play a role in angiogenesis.[6]
-
Agrochemical Synthesis: In the agrochemical sector, halogenated aromatic compounds are integral to the design of modern herbicides, insecticides, and fungicides. The specific halogenation pattern of 4-Chloro-2,5-difluoroaniline can impart desired properties such as enhanced efficacy, target selectivity, and appropriate environmental persistence.
Analytical and Quality Control Methodologies
Ensuring the identity and purity of 4-Chloro-2,5-difluoroaniline is critical for its successful use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to be simple, showing signals for the two aromatic protons and the amine protons. The aromatic signals will appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms (³J H-F and ⁴J H-F). The amine protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J C-F), which is typically very large.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (~1600 cm⁻¹), and C-halogen (C-F and C-Cl) stretching vibrations in the fingerprint region (below 1300 cm⁻¹).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 4-Chloro-2,5-difluoroaniline and quantifying any related impurities. A robust, stability-indicating reverse-phase method is essential for quality control.
Caption: Standard workflow for HPLC purity analysis.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method based on established procedures for similar aniline compounds.[7][8][9] Method validation is required for GMP applications.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting condition would be 70% A / 30% B, ramping to 95% B over 15-20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 4-Chloro-2,5-difluoroaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase initial mixture (70:30 A:B).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Analysis and Calculation:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Safety, Handling, and Storage
Proper handling of 4-Chloro-2,5-difluoroaniline is imperative due to its potential hazards. All procedures should be conducted in accordance with the Safety Data Sheet (SDS).
Hazard Identification
The compound is classified with the GHS07 pictogram (Exclamation Mark) and the signal word "Warning".[1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Recommendations
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term stability, storage in a dark place under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][3]
References
- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]
-
Separation of 2,5-Dimethoxy-4-chloroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]
- US4294988A - Method of preparing 2,4-difluoroaniline.
- EP2940002A1 - Halogenated aniline and method for producing same.
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. ResearchGate. [Link]
-
HPLC Methods for analysis of 3,4-Difluoroaniline. HELIX Chromatography. [Link]
-
4-chloro-3,5-difluoroaniline - 2613-33-4. ChemSynthesis. [Link]
- CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
-
United States Patent (19). Googleapis.com. [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
Sources
- 1. 4-Chloro-2,5-difluoroaniline | 2613-30-1 [sigmaaldrich.com]
- 2. 4-chloro-2,5-difluoroaniline 98% | CAS: 2613-30-1 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. Separation of 2,5-Dimethoxy-4-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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